2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE
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Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE is a synthetic compound characterized by the presence of a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and an acetamide moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The cyclopropyl and trifluoromethyl groups can be introduced via radical trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to specific targets, modulating their activity and leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain heterocyclic rings and are known for their antifungal activities.
Pyrazole Derivatives: Similar to the target compound, pyrazole derivatives are widely studied for their diverse biological activities.
Uniqueness
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19F3N4O |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)12-8-11(10-4-5-10)21(18-12)9-13(22)19-20-6-2-1-3-7-20/h8,10H,1-7,9H2,(H,19,22) |
InChI Key |
ZDJQHJJLKOSBFH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Canonical SMILES |
C1CCN(CC1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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